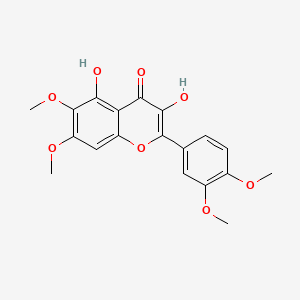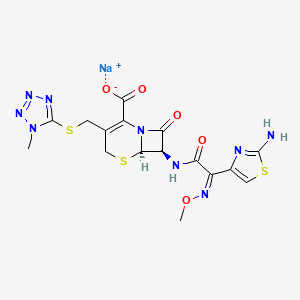
Cefmenoxime sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefmenoxime sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against both gram-positive and gram-negative bacteria . It is commonly used in the treatment of various infections, including those in the respiratory tract, urinary tract, and female gynecologic and obstetric infections . The compound is characterized by its stability in the presence of beta-lactamases, making it effective against bacteria that produce these enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cefmenoxime sodium involves several key steps. The process begins with the alkylation of ethyl 2-hydroxyimino-3-oxobutanoate with dimethyl sulfate to produce ethyl (2Z)-2-methoxyimino-3-oxo-butanoate . This intermediate is then halogenated with molecular bromine to yield ethyl 4-bromo-2-methoxyimino-3-oxobutanoate . Subsequent treatment with thiourea forms ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate, which is reacted with chloroacetyl chloride to produce the amide . The final steps involve saponification, halogenation, amide formation with a cephalosporin intermediate, and thioether formation with 5-mercapto-1-methyltetrazole .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic route described above, with optimization for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cefmenoxime sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical usage.
Reduction: Reduction reactions are also possible but are not typically relevant to its antibiotic activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are more relevant to its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include dimethyl sulfate, molecular bromine, thiourea, chloroacetyl chloride, and 5-mercapto-1-methyltetrazole . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major product formed from the synthesis of this compound is the antibiotic itself. Other products may include intermediates and by-products from each step of the synthesis .
科学的研究の応用
Cefmenoxime sodium has a wide range of applications in scientific research:
作用機序
The bactericidal activity of cefmenoxime sodium results from its inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . This compound is stable in the presence of various beta-lactamases, which enhances its effectiveness against resistant bacteria .
類似化合物との比較
Cefmenoxime sodium is similar to other third-generation cephalosporins, such as cefotaxime, ceftriaxone, and ceftazidime . it has unique properties that distinguish it from these compounds:
Cefotaxime: Both have broad-spectrum activity, but this compound is more stable against certain beta-lactamases.
Similar Compounds
- Cefotaxime
- Ceftriaxone
- Ceftazidime
- Cefuroxime
- Cefpodoxime
特性
CAS番号 |
65085-02-1 |
|---|---|
分子式 |
C16H16N9NaO5S3 |
分子量 |
533.5 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N9O5S3.Na/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);/q;+1/p-1/b21-8-;/t9-,13-;/m1./s1 |
InChIキー |
RXYOYKDBLLALFG-FAIYLGIWSA-M |
異性体SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
正規SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


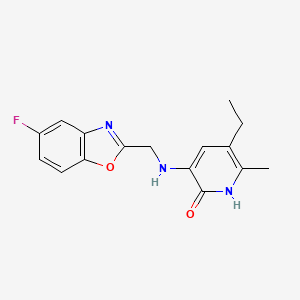
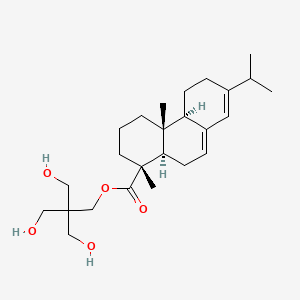


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
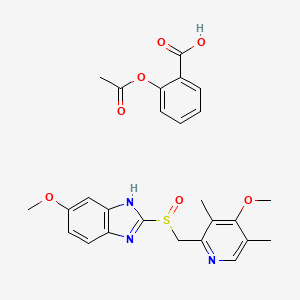


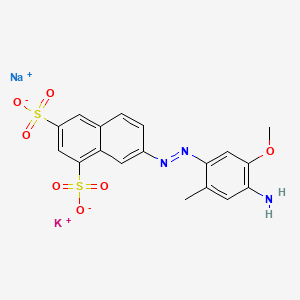
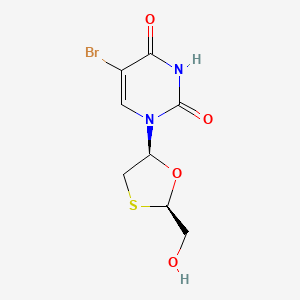

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

